

# OTS964 hydrochloride in vivo dosage and administration

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | OTS964 hydrochloride |           |
| Cat. No.:            | B560098              | Get Quote |

# Application Notes: OTS964 Hydrochloride In Vivo Use

#### Introduction

OTS964 is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine/threonine kinase that is overexpressed in a wide range of human cancers, including lung and breast cancer, and its high expression often correlates with a poor prognosis.[1][3] OTS964 also demonstrates potent inhibitory activity against cyclin-dependent kinase 11 (CDK11).[4][5][6] The primary mechanism of action involves the inhibition of TOPK, which plays a crucial role in the late stages of cytokinesis.[1][7] By inhibiting TOPK, OTS964 induces defects in cell division, leading to subsequent apoptosis in cancer cells.[2][7] Preclinical in vivo studies have demonstrated that OTS964 can lead to complete tumor regression in xenograft models, highlighting its potential as a therapeutic agent.[1][3][4]

#### Key In Vivo Findings

In vivo studies have primarily utilized human cancer cell line xenografts in immunodeficient mice. The most extensively studied model is the LU-99 human lung cancer cell line transplanted into nude mice.[1][4][7]



- Efficacy: Both intravenous and oral administration of OTS964 have been shown to be highly effective, capable of inducing complete tumor regression even after treatment has ceased.[1] [3][4] In a model using LU-99 lung tumors, intravenous administration of a liposomal formulation resulted in the complete disappearance of tumors in five out of six mice.[1][8] Similarly, daily oral administration of the free drug led to complete tumor regression in all six treated mice.[3][8]
- Toxicity and Mitigation: The primary dose-limiting toxicity associated with the free form of OTS964 is hematopoietic, specifically leukocytopenia (a reduction in white blood cells) accompanied by thrombocytosis.[1][9] This toxicity was found to be transient, with white blood cell counts recovering within two weeks after stopping the oral treatment.[1][8] A significant advancement in mitigating this side effect was the development of a liposomal formulation. When administered intravenously, the liposomal version of OTS964 eliminated the hematopoietic toxicity while retaining high anti-tumor efficacy.[1][9]
- Formulations: OTS964 has been successfully administered in different formulations. For intravenous injection, a liposomal formulation is preferred to avoid hematopoietic toxicity.[9]
   The free drug, OTS964 hydrochloride, can be administered effectively via oral gavage.[4][5]

## **Data Summary**

The following tables summarize the quantitative data from preclinical in vivo and in vitro studies of OTS964.

Table 1: Summary of OTS964 Hydrochloride In Vivo Efficacy Studies



| Animal<br>Model | Cancer<br>Cell Line | Formulati<br>on  | Dosage           | Administr<br>ation<br>Route &<br>Schedule               | Key<br>Outcome                                                               | Referenc<br>e(s)    |
|-----------------|---------------------|------------------|------------------|---------------------------------------------------------|------------------------------------------------------------------------------|---------------------|
| Nude Mice       | LU-99<br>(Lung)     | Free<br>Compound | 40 mg/kg         | Intravenou<br>s (IV);<br>Days 1, 4,<br>8, 11, 15,<br>18 | Tumors continued to shrink after treatment, leading to complete regression.  | [4][5][6]           |
| Nude Mice       | LU-99<br>(Lung)     | Liposomal        | 40 mg/kg         | Intravenou<br>s (IV);<br>Twice a<br>week for 3<br>weeks | Complete tumor disappeara nce in 5 of 6 mice with no detectable toxicity.    | [1][8]              |
| Nude Mice       | LU-99<br>(Lung)     | Free<br>Compound | 50<br>mg/kg/day  | Oral; Daily<br>for 2 weeks                              | 79% Tumor<br>Growth<br>Inhibition<br>(TGI) on<br>day 15.                     | [7]                 |
| Nude Mice       | LU-99<br>(Lung)     | Free<br>Compound | 100<br>mg/kg/day | Oral; Daily<br>for 2 weeks                              | Complete tumor regression in all 6 mice; transient leukocytop enia observed. | [1][3][4][7]<br>[8] |



| NSG Mice  | U87<br>(Glioblasto<br>ma)  | [18F]FE-<br>OTS964 | Not<br>specified<br>(for<br>imaging) | Intravenou<br>s (IV);<br>Single<br>dose | Successful<br>tumor<br>uptake<br>(3.06 ±<br>0.30<br>%ID/cc) for<br>PET<br>imaging. | [10] |
|-----------|----------------------------|--------------------|--------------------------------------|-----------------------------------------|------------------------------------------------------------------------------------|------|
| Nude Mice | SW620/Ad<br>300<br>(Colon) | Free<br>Compound   | Not<br>specified                     | Not<br>specified                        | The combination of OTS964 and Verapamil significantly inhibited tumor growth.      | [11] |

Table 2: In Vitro Potency of OTS964 Against Various Cancer Cell Lines



| Cell Line                | Cancer Type        | IC50 (nM) | Reference(s) |
|--------------------------|--------------------|-----------|--------------|
| LU-99                    | Lung               | 7.6       | [9][12]      |
| A549                     | Lung               | 31        | [9][12]      |
| HepG2                    | Liver              | 19        | [9][12]      |
| Daudi                    | Burkitt's Lymphoma | 25        | [9][12]      |
| MIAPaca-2                | Pancreatic         | 30        | [9][12]      |
| UM-UC-3                  | Bladder            | 32        | [9][12]      |
| HCT-116                  | Colon              | 33        | [9][12]      |
| MKN1                     | Gastric            | 38        | [9][12]      |
| MKN45                    | Gastric            | 39        | [9][12]      |
| 22Rv1                    | Prostate           | 50        | [9][12]      |
| DU4475                   | Breast             | 53        | [9][12]      |
| T47D                     | Breast             | 72        | [9][12]      |
| MDA-MB-231               | Breast             | 73        | [9][12]      |
| HT29 (TOPK-<br>negative) | Colon              | 290       | [9][12]      |

## **Experimental Protocols**

Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the efficacy of OTS964 in nude mice bearing human tumor xenografts (e.g., LU-99).

- 1. Animal Model and Tumor Implantation:
- Use female BALB/c nude mice, 6-8 weeks old.
- Culture LU-99 human lung cancer cells under standard conditions.



- Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
- Subcutaneously inject 5 x 10<sup>6</sup> cells in a volume of 100  $\mu$ L into the flank of each mouse.
- Monitor tumor growth with calipers. When tumors reach a volume of approximately 150 mm<sup>3</sup>, randomize mice into treatment and control groups (n=6-8 per group).[1][3][8]
- 2. Drug Formulation and Preparation:
- For Oral Administration (Free Compound):
  - Prepare a suspension of OTS964 hydrochloride in a suitable vehicle (e.g., 0.5% methylcellulose).
  - Prepare fresh daily before administration.
- For Intravenous Administration (Liposomal Formulation):
  - Prepare liposomal OTS964 as described in the primary literature to avoid hematopoietic toxicity.[9]
  - Alternatively, for non-liposomal IV studies, OTS964 can be formulated in 5% glucose solution.[12]
- 3. Drug Administration:
- Control Group: Administer the vehicle solution corresponding to the treatment group.
- Oral Treatment Group: Administer OTS964 hydrochloride by oral gavage at a dose of 100 mg/kg, once daily for 14 consecutive days.[3][8]
- Intravenous Treatment Group: Administer liposomal OTS964 at a dose of 40 mg/kg via tail vein injection, twice a week for three weeks.[1][8]
- 4. Monitoring and Endpoints:
- Measure tumor volume and body weight 2-3 times per week.
- Monitor the mice for any signs of toxicity (e.g., changes in behavior, weight loss).



- For studies using the free compound, conduct complete blood counts (CBCs) at baseline and after the treatment period to assess hematopoietic toxicity.[1][8]
- The primary endpoint is tumor growth inhibition or regression. Euthanize mice when tumors reach a predetermined maximum size or if significant toxicity is observed.

### **Visualizations**

OTS964 Mechanism of Action



Click to download full resolution via product page

Caption: OTS964 inhibits TOPK, leading to cytokinesis failure and apoptosis.

Experimental Workflow for In Vivo Efficacy Study





Click to download full resolution via product page

Caption: Workflow for assessing OTS964 efficacy in a xenograft model.



#### Comparison of OTS964 Formulations



Click to download full resolution via product page

Caption: Efficacy and toxicity comparison of OTS964 formulations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Highly effective new anti-cancer drug shows few side effects in mice UChicago Medicine [uchicagomedicine.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. OTS964 | CAS#:1338542-14-5 | Chemsrc [chemsrc.com]
- 7. OTS964 | CAS:1338545-07-5 | TOPK inhibitor, potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]



- 9. selleckchem.com [selleckchem.com]
- 10. [18F]FE-OTS964: a Small Molecule Targeting TOPK for In Vivo PET Imaging in a Glioblastoma Xenograft Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PBK/TOPK inhibitor OTS964 resistance is mediated by ABCB1-dependent transport function in cancer: in vitro and in vivo study PMC [pmc.ncbi.nlm.nih.gov]
- 12. OTS964 hydrochloride | CDK | TOPK | Apoptosis | TargetMol [targetmol.com]
- To cite this document: BenchChem. [OTS964 hydrochloride in vivo dosage and administration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560098#ots964-hydrochloride-in-vivo-dosage-and-administration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com